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Compound of Interest

Compound Name: 4-Methoxyphenyl

Cat. No.: B3050149

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
methoxyphenylacetic acid, a compound of interest in various research and development
sectors. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The 'H and *3C NMR data for 4-methoxyphenylacetic
acid are presented below.

1H NMR Data

The 'H NMR spectrum of 4-methoxyphenylacetic acid was acquired in deuterated chloroform
(CDCIs) at a frequency of 500 MHz. The chemical shifts (&) are reported in parts per million
(ppm) relative to tetramethylsilane (TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
Ar-H (ortho to
7.22 -7.20 d 2H
CH2COOH)
6.89 - 6.87 d 2H Ar-H (ortho to OCH3)
3.81 S 3H OCHs
3.60 S 2H CH:z

Table 1: *H NMR data for 4-methoxyphenylacetic acid in CDCls.[1][2]

13C NMR Data

The 13C NMR spectrum of 4-methoxyphenylacetic acid was also recorded in CDCIs. The
chemical shifts (d) are reported in ppm.

Chemical Shift (ppm) Assighment

178.5 C=0 (Carboxylic Acid)
158.8 Ar-C (para to CH2COOH)
130.4 Ar-C (ortho to CH2COOH)
126.0 Ar-C (ipso)

114.2 Ar-C (ortho to OCHs)
55.2 OCHs

40.2 CHz

Table 2: 13C NMR data for 4-methoxyphenylacetic acid in CDCls.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 4-methoxyphenylacetic acid are summarized below.
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Wavenumber (cm~?) Intensity Assignment

2900-3100 Strong, Broad O-H stretch (Carboxylic Acid)
1700 Strong C=0 stretch (Carboxylic Acid)
1610, 1510 Medium C=C stretch (Aromatic Ring)
1240 Strong C-O stretch (Aryl Ether)

1180 Medium C-O stretch (Carboxylic Acid)

C-H bend (para-disubstituted
830 Strong )
Aromatic)

Table 3: Key IR absorption bands for 4-methoxyphenylacetic acid.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, which helps in determining the molecular weight and elemental composition.

The electron ionization mass spectrum of 4-methoxyphenylacetic acid shows a molecular ion
peak and several characteristic fragment ions.

m/z Relative Intensity Assignment

166 Moderate [M]* (Molecular lon)
121 High [M - COOH]*

91 Moderate [C7H7]* (Tropylium ion)
77 Low [CeHs]* (Phenyl ion)

Table 4: Mass spectrometry data for 4-methoxyphenylacetic acid.[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented above.
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NMR Spectroscopy

Sample Preparation: A small amount of 4-methoxyphenylacetic acid (typically 5-10 mg) is
dissolved in approximately 0.7 mL of deuterated chloroform (CDCIs) containing
tetramethylsilane (TMS) as an internal standard.[6] The solution is then transferred to a 5 mm
NMR tube.

1H NMR Acquisition:

o The NMR spectrometer is tuned and the magnetic field is shimmed to achieve optimal
homogeneity.

o A standard one-pulse sequence is used for tH NMR acquisition.

o Key parameters include a pulse angle of 30-90 degrees, a relaxation delay of 1-5 seconds,
and a sufficient number of scans to achieve a good signal-to-noise ratio.[7]

o The free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase
and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

13C NMR Acquisition:

A proton-decoupled 3C NMR spectrum is acquired to simplify the spectrum to single peaks
for each unique carbon atom.[8][9]

e A standard pulse sequence with broadband proton decoupling is used.

¢ Due to the low natural abundance of 13C and its lower gyromagnetic ratio, a larger number of
scans and a longer acquisition time are typically required compared to *H NMR.

e The FID is processed similarly to the *H NMR data, and chemical shifts are referenced to the
solvent peak (CDCIs at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation:
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o Solid State (KBr Pellet): A small amount of the solid sample is ground with dry potassium
bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

e Nujol Mull: The solid sample is ground to a fine paste with Nujol (a mineral oil).[10] This mull
is then placed between two salt plates (e.g., NaCl or KBr).[11]

Data Acquisition:

¢ A background spectrum of the empty sample holder (or the salt plates with Nujol for a mull)
is recorded.

e The sample is placed in the IR beam path of the spectrometer.

e The spectrum is recorded, typically in the range of 4000 to 400 cm~1.[12] The background
spectrum is automatically subtracted from the sample spectrum to yield the final IR
spectrum.

Mass Spectrometry (MS)

Sample Introduction and lonization:

« A small amount of the sample is introduced into the mass spectrometer, often via a direct
insertion probe or after separation by gas chromatography (GC-MS).

o For electron ionization (EIl), the sample molecules in the gas phase are bombarded with a
high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]

Mass Analysis and Detection:

e The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic
sector).

e The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

o The separated ions are detected, and their abundance is recorded to generate the mass
spectrum. The most intense peak is designated as the base peak and assigned a relative
intensity of 100%.[14]
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Visualizations

The following diagrams illustrate the general workflows for spectroscopic analysis and a
potential fragmentation pathway for 4-methoxyphenylacetic acid in mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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